molecular formula C7H4BrClN2 B2716238 8-Bromo-5-chloroimidazo[1,5-a]pyridine CAS No. 1427324-31-9

8-Bromo-5-chloroimidazo[1,5-a]pyridine

Cat. No.: B2716238
CAS No.: 1427324-31-9
M. Wt: 231.48
InChI Key: LOLLNLWWRVQKEN-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Fused nitrogen-containing heterocycles are a cornerstone of modern organic chemistry and medicinal chemistry. nih.govwikipedia.org These bicyclic and polycyclic systems, which feature at least one nitrogen atom within a fused ring structure, are prevalent in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Their rigid frameworks and unique electronic properties make them ideal scaffolds for interacting with biological targets with high specificity and affinity. nih.gov The arrangement of nitrogen atoms and the degree of aromaticity within these fused systems give rise to a rich diversity of chemical reactivity and three-dimensional shapes, enabling chemists to fine-tune molecular properties for specific applications. nih.gov

The imidazo[1,5-a]pyridine (B1214698) scaffold, a bicyclic 6-5 fused heterocyclic system with a bridgehead nitrogen atom, is recognized as a "privileged" structure in medicinal chemistry. beilstein-journals.org This designation stems from its recurring presence in a multitude of biologically active compounds. beilstein-journals.orgmdpi.com Derivatives of imidazo[1,5-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including their use as anticancer agents, and have been investigated for their potential as thromboxane (B8750289) A2 synthetase inhibitors. beilstein-journals.orgrsc.orgacs.org Beyond their medicinal applications, these scaffolds are also valuable in materials science, where their luminescent and electronic properties are exploited in the development of optoelectronic devices and chemical sensors. mdpi.comrsc.org The synthetic accessibility and the potential for diverse functionalization make the imidazo[1,5-a]pyridine nucleus an attractive target for organic chemists. rsc.org

The imidazo[1,5-a]pyridine nucleus is a planar, bicyclic aromatic system. It consists of a pyridine (B92270) ring fused to an imidazole (B134444) ring, resulting in a 10 π-electron system that adheres to Hückel's rule of aromaticity. The bridgehead nitrogen atom is sp2 hybridized and contributes to the delocalized π-system. This delocalization of electrons across both rings results in a high degree of resonance energy and thermodynamic stability. rsc.org The electron distribution within the imidazo[1,5-a]pyridine ring system is not uniform, with the imidazole ring being more electron-rich than the pyridine ring. This electronic characteristic influences its reactivity, particularly in electrophilic substitution reactions. rsc.org The nitrogen atom in the pyridine ring is generally the most basic site for protonation. rsc.org

Contextualizing 8-Bromo-5-chloroimidazo[1,5-a]pyridine within Imidazo[1,5-a]pyridine Chemistry

The introduction of halogen atoms onto the imidazo[1,5-a]pyridine scaffold, as seen in 8-Bromo-5-chloroimidazo[1,5-a]pyridine, is a deliberate strategy to modulate its physicochemical properties. The specific placement of a bromine atom at the 8-position and a chlorine atom at the 5-position is anticipated to have a profound impact on the molecule's electronic and steric characteristics.

Importance of Halogenation in Modulating Electronic and Steric Properties of Heterocycles

From a steric perspective, the size of the halogen atom (iodine > bromine > chlorine > fluorine) can be used to control the conformation of a molecule and its ability to interact with other molecules. nih.govwikipedia.org Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are also gaining recognition as important forces in molecular recognition and crystal engineering. etamu.edu

Rationale for Investigating Disubstituted Bromo- and Chloroimidazo[1,5-a]pyridines

The investigation of disubstituted bromo- and chloroimidazo[1,5-a]pyridines, such as the 8-bromo-5-chloro derivative, is driven by several key factors. The introduction of two different halogen atoms at specific positions allows for a nuanced modulation of the molecule's properties. The electron-withdrawing nature of both bromine and chlorine is expected to decrease the electron density of the aromatic system, potentially influencing its reactivity and metabolic stability. nih.gov

Furthermore, the presence of two distinct halogen atoms provides orthogonal handles for further synthetic transformations. For instance, the bromine atom at the 8-position and the chlorine atom at the 5-position can be selectively functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of a diverse library of derivatives. nih.gov This synthetic versatility is highly valuable in drug discovery programs, where the systematic modification of a lead compound is crucial for optimizing its biological activity and pharmacokinetic profile. dur.ac.ukmdpi.com The specific substitution pattern in 8-Bromo-5-chloroimidazo[1,5-a]pyridine, therefore, represents a strategic design for creating a versatile chemical intermediate for advanced chemical research.

Interactive Data Tables

Table 1: Physicochemical Properties of 8-Bromo-5-chloroimidazo[1,5-a]pyridine

PropertyValue
CAS Number 1427324-31-9
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance (Predicted) Solid
Boiling Point (Predicted) >300 °C
Melting Point (Predicted) >150 °C
Solubility (Predicted) Soluble in organic solvents

Table 2: Comparison of Halogen Properties

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)
Fluorine (F)1.473.98
Chlorine (Cl)1.753.16
Bromine (Br)1.852.96
Iodine (I)1.982.66

Properties

IUPAC Name

8-bromo-5-chloroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-7(9)11-4-10-3-6(5)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLLNLWWRVQKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427324-31-9
Record name 8-bromo-5-chloroimidazo[1,5-a]pyridine
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Synthetic Methodologies and Strategies for 8 Bromo 5 Chloroimidazo 1,5 a Pyridine and Its Analogs

Classical Cyclization Approaches to the Imidazo[1,5-a]pyridine (B1214698) Core

The construction of the fused bicyclic imidazo[1,5-a]pyridine system is typically achieved by forming the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.

Condensation and Intramolecular Cyclization Routes for Imidazo[1,5-a]pyridine Derivatives

A predominant strategy for synthesizing the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic reagents that provide the final carbon atom of the imidazole ring. beilstein-journals.org These methods are versatile, allowing for the introduction of diverse substituents. Common electrophilic partners include carboxylic acids, acyl chlorides, esters, and aldehydes. beilstein-journals.org

One notable method involves the reaction of 2-picolylamines with nitroalkanes, which are electrophilically activated in a medium of polyphosphoric acid (PPA) and phosphorous acid. nih.govnih.gov This process is thought to proceed through the nucleophilic attack of the aminomethyl group on an activated nitronate, leading to an amidinium species that undergoes a 5-exo-trig cyclization onto the pyridine ring. nih.gov Another approach is a Ritter-type reaction, which utilizes bismuth(III) trifluoromethanesulfonate (B1224126) as a catalyst to convert benzylic alcohols into reactive benzylic cations that subsequently react with the pyridine precursor to form the heterocyclic system. nih.gov

Furthermore, efficient three-component coupling reactions of picolinaldehydes, amines, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org These varied condensation and cyclization routes provide robust access to the fundamental imidazo[1,5-a]pyridine structure.

Table 1: Selected Classical Cyclization Approaches

Starting MaterialsKey Reagents/ConditionsReaction TypeReference
2-Picolylamines, NitroalkanesPolyphosphoric acid (PPA), Phosphorous acidCyclocondensation nih.govnih.gov
2-(Aminomethyl)pyridine, Benzylic alcoholsBi(OTf)₃, p-TsOH·H₂ORitter-Type Reaction nih.gov
Picolinaldehydes, Amines, FormaldehydeMild conditionsThree-Component Coupling organic-chemistry.org
2-Aminomethylpyridine, Carboxylic acids/Acyl chloridesDehydrative conditionsCondensation/Cyclization beilstein-journals.org

Application of Phosgene (B1210022) Equivalents (e.g., Triphosgene (B27547), Thiophosgene) in Core Synthesis

Phosgene and its safer, solid-state equivalents like diphosgene and triphosgene are powerful reagents for introducing carbonyl groups and facilitating cyclization reactions. sigmaaldrich.com While direct examples for the synthesis of 8-Bromo-5-chloroimidazo[1,5-a]pyridine using these reagents are not prominent, their established reactivity patterns in heterocyclic synthesis suggest a viable pathway. In principle, a 2-(aminomethyl)pyridine derivative can react with a phosgene equivalent to form an intermediate carbamoyl (B1232498) chloride or isocyanate, which then undergoes intramolecular cyclization onto the pyridine nitrogen to close the imidazole ring.

Triphosgene is often preferred due to its ease of handling, though it is less reactive than gaseous phosgene, sometimes requiring harsher reaction conditions. sigmaaldrich.com The use of such reagents provides a direct method for installing a carbonyl group at the C-1 position of the imidazo[1,5-a]pyridine ring system, which can be a useful handle for further functionalization.

Directed Functionalization and Halogenation Methodologies

Once the core imidazo[1,5-a]pyridine structure is formed, the introduction of specific substituents, such as the chloro and bromo groups of the target compound, requires regioselective functionalization techniques.

Regioselective Bromination and Chlorination Strategies

Direct halogenation of the imidazo[1,5-a]pyridine core is a key step for synthesizing analogs like 8-Bromo-5-chloroimidazo[1,5-a]pyridine. The positions of halogenation are dictated by the electronic properties of the heterocyclic system. For the related imidazo[1,2-a]pyridine (B132010) isomer, transition-metal-free methods using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) in the presence of acetic acid have been developed for highly regioselective halogenation at the C-3 position. nih.govrsc.orgscispace.com These reactions are advantageous due to the use of inexpensive and readily available halogen sources. nih.govrsc.org

For the imidazo[1,5-a]pyridine core, iodination has been successfully achieved at the C-1 position using N-iodosuccinimide (NIS). nih.gov The synthesis of the target compound, 8-Bromo-5-chloroimidazo[1,5-a]pyridine, would likely involve a multi-step approach. The 5-chloro substituent would typically be incorporated from the start, by using a 6-chloro-substituted 2-(aminomethyl)pyridine precursor in the initial cyclization reaction. Subsequent electrophilic bromination of the resulting 5-chloroimidazo[1,5-a]pyridine (B11919092) would then be directed to the electron-rich pyridine ring, targeting the C-8 position to yield the final product.

Table 2: Reagents for Halogenation of Imidazopyridine Scaffolds

ReagentHalogen IntroducedTarget Position (Core)Reference
Sodium Bromite (NaBrO₂) / Acetic AcidBromineC-3 (on Imidazo[1,2-a]pyridine) nih.govresearchgate.net
Sodium Chlorite (NaClO₂) / Acetic AcidChlorineC-3 (on Imidazo[1,2-a]pyridine) nih.govrsc.org
N-Iodosuccinimide (NIS)IodineC-1 (on Imidazo[1,5-a]pyridine) nih.gov
N-Halosuccinimide (NCS/NBS)Chlorine/BromineGeneral electrophilic positions researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the peripheral functionalization of halogenated imidazo[1,5-a]pyridines. rsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex analogs. acs.org Halogenated intermediates, such as 8-bromo or 5-chloro derivatives, are excellent substrates for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

For instance, the C-5 position of the imidazo[1,5-a]pyridine ring has been successfully arylated using Suzuki cross-coupling reactions. nih.gov Similarly, the C-1 position can be functionalized; 1-iodoimidazo[1,5-a]pyridine (B2503334) undergoes palladium-catalyzed reactions with phosphines to generate phosphino-substituted ligands. nih.gov These methodologies demonstrate that once a halogen is installed on the imidazo[1,5-a]pyridine core, it serves as a versatile handle for introducing diverse functional groups, significantly expanding the chemical space accessible from a common intermediate.

Table 3: Palladium-Catalyzed Reactions for Imidazo[1,5-a]pyridine Analogs

Reaction NameBond FormedExample ApplicationReference
Suzuki-Miyaura CouplingC-C (Aryl)Introduction of aryl groups at the C-5 position. nih.gov
PhosphinationC-PSynthesis of phosphine (B1218219) ligands from C-1 iodo derivatives. nih.govrsc.org
Buchwald-Hartwig AminationC-NGeneral strategy for N-arylation in heterocycle synthesis. acs.org

Copper-Catalyzed C-H Functionalization and Oxidative Amination for Imidazo[1,5-a]pyridines

Copper catalysis offers powerful and atom-economical strategies for both the synthesis and functionalization of the imidazo[1,5-a]pyridine core. These methods often proceed via C-H activation, avoiding the need for pre-functionalized starting materials. beilstein-journals.org

Several synthetic routes to the core itself rely on copper catalysis. One such method is the aerobic oxidative amination of C(sp³)–H bonds, which constructs the imidazole ring under mild conditions using air as the sole oxidant. rsc.org Another elegant approach is the copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids, which provides access to a range of imidazo[1,5-a]pyridine derivatives. acs.org Copper(I) catalysis also enables a direct transannulation of N-heteroaryl aldehydes with alkylamines via C(sp³)-H amination. organic-chemistry.org

Beyond core synthesis, copper-catalyzed reactions can be used for direct C-H functionalization of the pre-formed heterocycle. For the related imidazo[1,2-a]pyridine system, copper has been used to catalyze the regioselective thiolation at the C-3 position, demonstrating the potential for direct C-S bond formation. rsc.org These copper-catalyzed methodologies represent a modern and efficient alternative to classical approaches for the synthesis and diversification of imidazo[1,5-a]pyridines. researchgate.net

Table 4: Representative Copper-Catalyzed Reactions

Reaction TypeProcessKey FeaturesReference
Aerobic Oxidative AminationCore synthesis from C(sp³)-H bondsUses air as the oxidant; mild conditions. rsc.org
Denitrogenative TransannulationCore synthesis from pyridotriazoles and aminesGood functional group tolerance. acs.org
Decarboxylative CyclizationCore synthesis from α-amino acids and 2-benzoylpyridinesCocatalyzed by copper and iodine. organic-chemistry.org
C-H ThiolationFunctionalization of the core (on imidazo[1,2-a]pyridines)Direct C-S bond formation. rsc.org

Advanced Synthetic Transformations for 8-Bromo-5-chloroimidazo[1,5-a]pyridine Derivatives

Advanced synthetic methodologies are crucial for accessing structurally complex and functionally diverse derivatives of the imidazo[1,5-a]pyridine scaffold. These methods offer improvements in efficiency, selectivity, and environmental impact over traditional approaches.

Ritter-Type Reactions in the Synthesis of Imidazo[1,5-a]pyridine Analogs

Novel synthetic pathways for imidazo[1,5-a]pyridine analogs have been developed utilizing Ritter-type reactions. nih.gov These methods employ bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as an efficient catalyst, often in conjunction with para-toluenesulfonic acid (p-TsOH·H₂O), to facilitate the conversion of benzylic alcohols into key intermediates. nih.govacs.org This approach has demonstrated a broad substrate scope, yielding the desired products in moderate to excellent yields. acs.org

The core of this methodology is the intermolecular Ritter-type reaction between pyridinylmethanol derivatives and various aryl or alkyl nitriles. nih.govacs.org The reaction conditions have been optimized to enhance product yields. For instance, investigations into the equivalents of acid used showed that 5.0 equivalents of p-TsOH with 5 mol % of Bi(OTf)₃ resulted in an improved yield of 78%. acs.org The essential role of the Bi(OTf)₃ catalyst was confirmed through control experiments where its absence led to significantly diminished results. acs.org

Optimization of Ritter-Type Reaction Conditions acs.org
EntryCatalyst (mol %)Acid (equiv)Temperature (°C)Yield (%)
1Bi(OTf)₃ (5)p-TsOH (3.0)80-
2Bi(OTf)₃ (5)p-TsOH (3.0)100Slightly Higher
3Bi(OTf)₃ (5)p-TsOH (3.0)150Slightly Higher
4Bi(OTf)₃ (5)p-TsOH (5.0)10078
5Bi(OTf)₃ (5)p-TsOH (7.0)10049
6Nonep-TsOH (5.0)100Lower Yield

Metal-Free C-H Functionalization Approaches, including Methylene (B1212753) Insertion

The direct functionalization of C-H bonds is a powerful strategy that enhances atom economy and simplifies synthetic routes. For imidazo[1,5-a]pyridines, metal-free C-H functionalization has emerged as a cost-effective and environmentally friendly alternative to traditional transition-metal-catalyzed methods. nih.gov

One notable application is the use of formaldehyde as both a solvent and a carbon source to insert a methylene group, effectively bridging two imidazo[1,5-a]pyridine molecules. nih.govnih.gov This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds via the C(sp²)H functionalization of the imidazo[1,5-a]pyridine core. nih.govacs.org The strategy has been successfully extended to other alkyl, aryl, and heteroaryl aldehydes, demonstrating broad substrate applicability and yielding moderate to good amounts of methylene-bridged bis-imidazo[1,5-a]pyridines. nih.gov This reaction has been shown to be effective even at the gram scale. acs.org The resulting bis-heteroarene products have also been demonstrated to act as ligands, showcasing their potential in materials science and coordination chemistry. nih.govnih.gov

Another metal-free approach involves an iodine-mediated sp³ C-H amination for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org This one-pot oxidative annulation, facilitated by sodium acetate (B1210297) (NaOAc), provides an operationally simple and scalable route to a variety of derivatives. rsc.org

Examples of Metal-Free C-H Functionalization Products
Product NameReactantsKey ReagentReference
Methylene-bridged bis-imidazo[1,5-a]pyridinesImidazo[1,5-a]pyridine, FormaldehydeNone (Formaldehyde as reagent and solvent) nih.gov, nih.gov
Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane3-(pyridin-2-yl)imidazo[1,5-a]pyridine, FormaldehydeNone acs.org
1-(2-pyridyl)imidazo[1,5-a]pyridine derivativesdi-2-pyridyl ketones, substituted benzylaminesI₂, NaOAc rsc.org

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted synthesis has become a valuable tool in heterocyclic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. beilstein-journals.org This technique has been successfully applied to the synthesis of imidazo[1,5-a]pyridine derivatives. mdpi.comresearchgate.net

A one-pot microwave-assisted protocol is used for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives, achieving yields of over 80%. mdpi.com The subsequent quaternization of these compounds to form pyridinium (B92312) salts can also be performed efficiently under microwave irradiation. For example, the reaction of 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine with iodoethane (B44018) in acetonitrile (B52724) at 155°C for 50 minutes under microwave conditions yields the corresponding pyridinium salt. mdpi.com Similarly, microwave irradiation is employed in the synthesis of 3-substituted-imidazo[1,5-a]pyridines from picolinic esters. researchgate.net

The synthesis of related halogenated heterocyclic systems also benefits from this technology. For instance, the microwave-assisted synthesis of 8-bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govacs.orgnih.govtriazine was achieved with an excellent yield of 95% from its precursor using N-bromosuccinimide (NBS). nih.gov The application of microwave heating in these syntheses highlights its efficiency and potential for creating complex, functionalized heterocyclic molecules. beilstein-journals.orgnih.gov

Precursor Synthesis and Derivatization Routes to Halogenated Imidazo[1,5-a]pyridines

The synthesis of halogenated imidazo[1,5-a]pyridines often relies on the construction of appropriately substituted precursors, followed by a cyclization step. A common strategy involves the use of halogenated 2-(aminomethyl)pyridine intermediates. researchgate.netbeilstein-journals.org

One effective route starts with 2,3-dichloro-5-(trifluoromethyl)pyridine. researchgate.net This starting material is converted in a multi-step process to the key intermediate, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine. researchgate.net This amine precursor can then be cyclized using reagents like triphosgene or thiophosgene (B130339) to directly form the imidazo[1,5-a]pyridine ring system, yielding derivatives such as 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one. researchgate.net

Another general approach is the direct cyclization of phenyl(pyridin-2-yl)methanone or 2,2′-dipyridylketone with various aromatic aldehydes in the presence of ammonium (B1175870) acetate to form the imidazo[1,5-a]pyridine core. researchgate.net Furthermore, cyclocondensation of 2-(aminomethyl)pyridine precursors with electrophilically activated nitroalkanes in polyphosphoric acid (PPA) provides an alternative route to the imidazo[1,5-a]pyridine scaffold. beilstein-journals.org These methods allow for the incorporation of halogen substituents either on the initial pyridine precursor or on other reagents, providing access to a wide array of halogenated analogs. beilstein-journals.orgresearchgate.net

Reactivity and Mechanistic Investigations of 8 Bromo 5 Chloroimidazo 1,5 a Pyridine

Electrophilic and Nucleophilic Substitution Reactions at Bromo- and Chloro-Positions

The presence of two different halogen atoms on the imidazo[1,5-a]pyridine (B1214698) scaffold, a bromine at the 8-position and a chlorine at the 5-position, opens up avenues for selective functionalization through substitution reactions. The outcomes of these reactions are largely governed by the electronic nature of the positions and the reaction mechanisms involved.

Halogen displacement on the imidazo[1,5-a]pyridine ring system can proceed through several mechanisms, primarily nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In pyridines and related heterocycles, nucleophilic aromatic substitution is favored at positions ortho and para to the nitrogen atom (the 2- and 4-positions) stackexchange.comyoutube.comvaia.comresearchgate.netquimicaorganica.org. This is because the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance stackexchange.comnih.gov. In the case of 8-Bromo-5-chloroimidazo[1,5-a]pyridine, the 5-chloro substituent is located at a position analogous to the 4-position of pyridine (B92270), making it susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity youtube.comresearchgate.netquimicaorganica.org.

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at halogenated positions nih.govacs.orgx-mol.comacs.orgyoutube.com. These reactions are generally effective for aryl halides, including those on heterocyclic systems rsc.org. For 8-Bromo-5-chloroimidazo[1,5-a]pyridine, both the C-Br and C-Cl bonds can potentially participate in such reactions. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a suitable organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst youtube.com. The relative reactivity of the C-Br and C-Cl bonds in these reactions is a key factor for achieving selectivity, with the C-Br bond generally being more reactive than the C-Cl bond under standard conditions.

The bromine and chlorine substituents on the imidazo[1,5-a]pyridine ring have a significant impact on its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Substitution: Halogens are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. In the context of the imidazo[1,5-a]pyridine system, the imidazole (B134444) part of the molecule is generally more susceptible to electrophilic attack than the pyridine part. Electrophilic reagents preferentially react with the five-membered ring of imidazo[1,2-a]pyridines . The presence of the halogen atoms would further deactivate the pyridine ring towards electrophilic attack.

Nucleophilic Substitution: The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbon atoms to which they are attached, making them more susceptible to nucleophilic attack. As discussed, the 5-position is activated towards SNAr reactions due to its para-relationship with the bridgehead nitrogen. The 8-position is less activated for SNAr. However, in transition-metal-catalyzed reactions, the greater polarizability and lower bond strength of the C-Br bond compared to the C-Cl bond make the 8-bromo position more reactive. This differential reactivity can be exploited for selective functionalization. For instance, a Suzuki coupling could potentially be performed selectively at the 8-position, leaving the 5-chloro position intact for subsequent modification.

Table 1: Predicted Reactivity at Halogenated Positions

Position Halogen Predicted Reactivity towards Nucleophilic Aromatic Substitution (SNAr) Predicted Reactivity towards Palladium-Catalyzed Cross-Coupling
5 Chlorine High (activated by bridgehead nitrogen) Moderate

Oxidation and Reduction Pathways

The imidazo[1,5-a]pyridine core and its halogen substituents can undergo various oxidation and reduction reactions, allowing for further molecular diversification.

Reductive dehalogenation is a common transformation in organic synthesis and can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions researchgate.netorganic-chemistry.org. For 8-Bromo-5-chloroimidazo[1,5-a]pyridine, selective dehalogenation would be a valuable tool for synthesis.

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source is a standard method for the reduction of aryl halides. Generally, the ease of reduction follows the order C-I > C-Br > C-Cl > C-F. This trend suggests that selective reductive debromination at the 8-position should be achievable under controlled conditions, leaving the 5-chloro substituent unaffected.

Metal-Mediated Reductions: Other reductive systems, such as zinc dust in acetic acid or sodium borohydride (B1222165) with a palladium catalyst, can also be employed for dehalogenation. The choice of reagents and reaction conditions would be crucial for achieving selectivity between the bromo and chloro groups. Studies on the reductive dehalogenation of a nitrogen heterocyclic herbicide have shown that debromination can occur under specific anaerobic conditions nih.gov.

Table 2: Potential Reductive Dehalogenation Strategies

Method Reagents Predicted Selectivity
Catalytic Hydrogenation H₂, Pd/C Selective debromination at C-8
Metal-Mediated Reduction Zn, Acetic Acid Potential for selective debromination

Cycloaddition and Annulation Reactions Involving the Imidazo[1,5-a]pyridine System

The imidazo[1,5-a]pyridine system can participate in cycloaddition and annulation reactions to construct more complex polycyclic structures. The presence of halogen substituents can influence the feasibility and outcome of these reactions by modifying the electronic properties of the diene or dienophile components.

The imidazo[1,2-a]pyridine (B132010) system, a close relative, has been shown to undergo tandem [8π + 2π] cycloaddition reactions with benzynes, leading to the formation of tetracyclic compounds dipc.org. While the imidazo[1,5-a]pyridine system has a different electronic distribution, it could potentially undergo similar cycloaddition reactions. The electron-withdrawing nature of the bromo and chloro substituents in 8-Bromo-5-chloroimidazo[1,5-a]pyridine would make the pyridine ring more electron-deficient. This could enhance its reactivity in inverse-electron-demand Diels-Alder reactions, where the heterocycle acts as the diene acsgcipr.org.

Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are also a possibility. Palladium-catalyzed intramolecular cross-dehydrogenative coupling has been used to synthesize fused imidazo[1,2-a]pyrimidines acs.org. Similar strategies could potentially be applied to functionalized derivatives of 8-Bromo-5-chloroimidazo[1,5-a]pyridine to build new fused ring systems.

C-H Activation and Functionalization Beyond Halogen Substitution

While direct experimental studies on the C-H sulfenylation of 8-Bromo-5-chloroimidazo[1,5-a]pyridine are not extensively documented in the current literature, mechanistic insights can be drawn from studies on related imidazopyridine systems. The sulfenylation of imidazo[1,2-a]pyridines, for instance, has been shown to proceed via a photoredox-catalyzed radical pathway. In a proposed mechanism, a photocatalyst, upon visible light irradiation, initiates the formation of a sulfonyl radical from a suitable precursor like an arylsulfinic acid. This electrophilic radical then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring to form a radical intermediate. Subsequent oxidation and deprotonation yield the C3-sulfenylated product.

For 8-Bromo-5-chloroimidazo[1,5-a]pyridine, the C1 and C3 positions of the imidazole ring are potential sites for electrophilic attack. The precise regioselectivity would be governed by a combination of electronic and steric factors. The electron-withdrawing nature of the chloro and bromo substituents would likely influence the electron density at these positions.

Table 1: Proposed Intermediates in the Regioselective C-H Sulfenylation of 8-Bromo-5-chloroimidazo[1,5-a]pyridine

IntermediateStructureDescription
I Sulfonyl RadicalGenerated from a sulfonyl precursor via photoredox catalysis.
II Radical Adduct (C1)Formed by the attack of the sulfonyl radical at the C1 position.
III Radical Adduct (C3)Formed by the attack of the sulfonyl radical at the C3 position.
IV Cationic IntermediateFormed upon oxidation of the radical adduct.

A plausible mechanistic pathway would involve the following steps:

Initiation: Generation of an electrophilic sulfur species (e.g., a sulfenyl radical or a related electrophile) from a suitable sulfur source.

Electrophilic Attack: Attack of the electrophilic sulfur species on one of the C-H bonds of the imidazole ring (C1 or C3).

Intermediate Formation: Formation of a sigma complex or a radical cation intermediate.

Rearomatization: Deprotonation to restore the aromaticity of the heterocyclic system, leading to the C-H sulfenylated product.

Beyond sulfenylation, other C-H functionalization reactions on the imidazo[1,5-a]pyridine core have been explored, primarily through metal-free approaches. One notable example is the methylene (B1212753) insertion to form bis-imidazo[1,5-a]pyridines. This reaction typically utilizes formaldehyde (B43269) as both a solvent and a carbon source and proceeds without the need for a metal catalyst. Current time information in Pasuruan, ID.nih.gov The reaction is believed to proceed via an electrophilic substitution mechanism at the C1 position.

For 8-Bromo-5-chloroimidazo[1,5-a]pyridine, the viability of such C-H functionalization pathways would depend on the nucleophilicity of the C1 and C3 positions, which is expected to be diminished by the halogen substituents. However, under appropriate conditions, these reactions could still offer a route to novel derivatives.

Table 2: Potential C-H Functionalization Reactions of 8-Bromo-5-chloroimidazo[1,5-a]pyridine

Reaction TypeReagentsPotential Product
Methylene InsertionFormaldehydeBis(8-bromo-5-chloroimidazo[1,5-a]pyridin-1-yl)methane
ArylationAryl Halides, Catalyst1-Aryl-8-bromo-5-chloroimidazo[1,5-a]pyridine
AcylationAcylating Agents1-Acyl-8-bromo-5-chloroimidazo[1,5-a]pyridine

Proposed Reaction Mechanisms for Complex Transformations

The transformation of 8-Bromo-5-chloroimidazo[1,5-a]pyridine into more complex molecular architectures would likely involve multi-step reaction sequences. The mechanistic understanding of these transformations is crucial for reaction optimization and the rational design of new synthetic routes.

For instance, a tandem reaction involving an initial C-H functionalization followed by a cross-coupling reaction at one of the halogen sites could be envisioned. A proposed mechanism for such a transformation might involve:

Regioselective C-H Activation: A transition-metal catalyst could selectively activate a C-H bond (e.g., at C1 or C3) to form a metallacyclic intermediate.

Functionalization: The metallated intermediate could then react with an electrophile to introduce a new functional group.

Cross-Coupling: A subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) at the C8-Br or C5-Cl position would introduce another substituent. The relative reactivity of the C-Br and C-Cl bonds would dictate the selectivity of this step, with the C-Br bond generally being more reactive.

The interplay between the directing effects of the imidazole nitrogen and the electronic influence of the halogen atoms would be critical in determining the outcome of these complex transformations.

Computational and Theoretical Investigations of 8 Bromo 5 Chloroimidazo 1,5 a Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of molecules like 8-Bromo-5-chloroimidazo[1,5-a]pyridine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules in the imidazo[1,5-a]pyridine (B1214698) family, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For related heterocyclic systems, theoretical calculations have shown good agreement with experimental data obtained from X-ray diffraction. For instance, in a study on 8-chloro-3-((3-chlorobenzyl)thio)- dntb.gov.uamdpi.comgeno-chem.comtriazolo[4,3-a]pyridine, the geometry was optimized using the B3LYP/6-31G basis set, and the calculated bond lengths and angles were found to be in a normal range, consistent with the fused pyridine (B92270) and triazole ring structures. It is expected that for 8-Bromo-5-chloroimidazo[1,5-a]pyridine, the fused imidazole (B134444) and pyridine rings would be largely planar. The positions of the bromine at C8 and chlorine at C5 would influence the local electron density and could introduce minor distortions in the ring planarity.

Table 1: Predicted Geometrical Parameters for a Representative Imidazo[1,5-a]pyridine Scaffold (Hypothetical Data)

ParameterBond Length (Å)ParameterBond Angle (°)
C5-Cl1.74C4-C5-C6120.5
C8-Br1.90C7-C8-N1118.9
N1-C21.38C5-C6-C7119.8
C2-N31.32C8-N1-C2108.2
N3-C3a1.39N1-C2-N3111.5

Note: This table is illustrative and contains hypothetical data based on typical values for similar structures, as specific computational results for 8-Bromo-5-chloroimidazo[1,5-a]pyridine are not available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. bldpharm.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity.

For halogenated imidazo[1,5-a]pyridines, the HOMO is typically distributed over the electron-rich imidazo[1,5-a]pyridine ring system, while the LUMO is also located on the heterocyclic core. The presence of electronegative halogen atoms like bromine and chlorine is expected to lower the energies of both the HOMO and LUMO. This can affect the molecule's electronic transitions and its susceptibility to nucleophilic or electrophilic attack. A smaller HOMO-LUMO gap often correlates with enhanced reactivity and can influence the optical properties of the molecule.

Table 2: Frontier Molecular Orbital Energies for a Representative Halogenated Imidazo[1,5-a]pyridine (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: This table presents hypothetical energy values to illustrate the concept. The actual values for 8-Bromo-5-chloroimidazo[1,5-a]pyridine would require specific calculations.

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Typically, red represents regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). Green or yellow areas represent neutral or weakly polarized regions.

For 8-Bromo-5-chloroimidazo[1,5-a]pyridine, the EPS map would be expected to show negative potential around the nitrogen atoms of the imidazole and pyridine rings due to their lone pairs of electrons. The regions around the halogen atoms (bromine and chlorine) would likely exhibit complex features, including areas of both positive and negative potential, which can be involved in halogen bonding. The hydrogen atoms attached to the carbon framework would show positive potential. These maps are valuable for predicting intermolecular interactions and the sites of chemical reactions.

Spectroscopic Property Predictions and Correlations

Computational methods are also instrumental in predicting and interpreting spectroscopic data, providing a powerful link between molecular structure and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. By comparing the calculated shifts with experimental spectra, chemists can confirm or elucidate the structure of a compound.

For 8-Bromo-5-chloroimidazo[1,5-a]pyridine, theoretical calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. The presence of the electron-withdrawing bromine and chlorine atoms would be expected to cause downfield shifts (higher ppm values) for the nearby carbon and hydrogen atoms compared to the unsubstituted imidazo[1,5-a]pyridine. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or limitations of the computational method.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). researchgate.net This is particularly relevant for imidazo[1,5-a]pyridine derivatives, which are known for their fluorescent properties. researchgate.netmdpi.com TD-DFT can calculate the energies of electronic transitions between molecular orbitals (e.g., from the HOMO to the LUMO), the corresponding absorption wavelengths (λmax), and the oscillator strengths (a measure of the transition probability).

For 8-Bromo-5-chloroimidazo[1,5-a]pyridine, TD-DFT calculations would likely predict electronic transitions in the UV region of the electromagnetic spectrum. These transitions would primarily be of a π → π* character, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the aromatic system. The specific positions of the halogen substituents would modulate the energies of these transitions, thereby influencing the color and luminescence properties of the molecule. Such theoretical predictions are vital for the rational design of new fluorescent materials with tailored optical properties. mdpi.com

Conformational Analysis and Intramolecular Interactions

The conformational landscape of 8-Bromo-5-chloroimidazo[1,5-a]pyridine is largely defined by the rigid, fused bicyclic imidazo[1,5-a]pyridine core. This planarity is a characteristic feature of the parent ring system. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and identifying the most stable conformations.

For 8-Bromo-5-chloroimidazo[1,5-a]pyridine, the primary conformational considerations would revolve around the orientation of the bromo and chloro substituents relative to the heterocyclic framework. However, given their direct attachment to the aromatic rings, significant rotational freedom is not expected. The key structural parameters, such as bond lengths and angles, are influenced by the electronic effects of the halogen atoms.

Key Structural Parameters (Theoretical):

DFT calculations, typically employing a basis set like 6-311++G(d,p), would be used to predict the key geometrical parameters. While specific data for the title compound is not published, the following table illustrates the type of data that would be generated from such a computational analysis, based on similar heterocyclic systems.

ParameterPredicted Value (Exemplary)Description
C5-Cl Bond Length~1.74 ÅThe length of the covalent bond between the carbon at position 5 and the chlorine atom.
C8-Br Bond Length~1.90 ÅThe length of the covalent bond between the carbon at position 8 and the bromine atom.
Dihedral Angle (C4-C5-C6-N7)~0°The planarity of the pyridine ring within the fused system.
Dihedral Angle (N7-C8-C1-N2)~0°The planarity across the fused imidazole and pyridine rings.

Intramolecular interactions in 8-Bromo-5-chloroimidazo[1,5-a]pyridine are expected to be subtle. The presence of halogen atoms introduces the possibility of intramolecular halogen bonding, although this is more commonly observed as an intermolecular interaction. More significant are the intramolecular electronic effects, where the electron-withdrawing nature of the bromine and chlorine atoms influences the electron density distribution across the entire ring system. This can affect the reactivity and spectroscopic properties of the molecule.

Solvent Effects on Electronic Properties: Solvatochromism Studies

The electronic properties of molecules can be significantly influenced by their solvent environment, a phenomenon known as solvatochromism. This is particularly evident in the context of UV-Visible absorption and fluorescence spectroscopy. For imidazo[1,5-a]pyridine derivatives, which are known for their luminescent properties, understanding solvent effects is crucial.

Theoretical investigations of solvatochromism are typically conducted using Time-Dependent Density Functional Theory (TD-DFT) in conjunction with a continuum solvation model, such as the Polarizable Continuum Model (PCM). These calculations can predict the absorption wavelengths (λmax) in various solvents and help elucidate the nature of the electronic transitions involved.

Imidazo[1,5-a]pyridine-based fluorophores have been shown to exhibit solvatochromic behavior. The electronic transitions in these systems are often of a π-π* character. The polarity of the solvent can stabilize the ground state and the excited state to different extents, leading to a shift in the absorption and emission wavelengths.

Predicted Solvatochromic Shifts (Hypothetical Data):

A computational study on 8-Bromo-5-chloroimidazo[1,5-a]pyridine would likely explore its behavior in a range of solvents with varying polarities. The results would resemble the hypothetical data presented in the table below, which illustrates the expected trend of bathochromic (red) or hypsochromic (blue) shifts with increasing solvent polarity.

SolventDielectric Constant (ε)Predicted λmax (nm)Type of Shift (relative to Toluene)
Toluene2.38350-
Dichloromethane8.93355Bathochromic
Acetonitrile (B52724)37.5358Bathochromic
Methanol32.7360Bathochromic
Water80.1362Bathochromic

The data would indicate how the electronic absorption maxima are influenced by the solvent's ability to stabilize charge separation in the excited state. For many organic fluorophores, an increase in solvent polarity leads to a bathochromic shift, as the more polar excited state is stabilized to a greater extent than the ground state. The halogen substituents on the 8-Bromo-5-chloroimidazo[1,5-a]pyridine ring system would further modulate these electronic properties.

Pre Clinical Pharmacological and Biological Investigations of 8 Bromo 5 Chloroimidazo 1,5 a Pyridine Derivatives

In Vitro Evaluation of Antimicrobial Activities

Derivatives of the imidazo[1,5-a]pyridine (B1214698) scaffold and its related structures have been the subject of numerous studies to assess their efficacy against various microbial pathogens.

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of new antitubercular agents. While direct studies on 8-Bromo-5-chloroimidazo[1,5-a]pyridine are limited, research on the closely related imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]quinoline (B8571028) scaffolds has shown significant promise. rsc.orgnih.gov

A series of imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in Mycobacterium tuberculosis (Mtb). rsc.org Notably, the optimization of an imidazo[1,2-a]pyridine amide lead compound resulted in the clinical candidate Q203, which demonstrates potent activity against multi- and extensively-drug-resistant tuberculosis. acs.org The core structure of these compounds is considered vital for their antimycobacterial effects. acs.org

Furthermore, a study on imidazo[1,5-a]quinoline analogs, which share a similar fused heterocyclic system, reported novel bioactivity against Mtb. nih.gov Certain zinc complexes of these compounds exhibited strong and specific activity against the Mtb H37Rv strain in vitro. nih.gov These findings suggest that the broader class of imidazopyridines, including derivatives of 8-Bromo-5-chloroimidazo[1,5-a]pyridine, represents a promising area for the development of new antitubercular drugs.

Antitubercular Activity of Related Imidazopyridine Scaffolds
ScaffoldTargetKey FindingsReference
Imidazo[1,2-a]pyridine amidesCytochrome bcc complex (QcrB)Led to the development of Q203, a clinical candidate for MDR/XDR-TB. rsc.orgacs.org
Imidazo[1,5-a]quinolinesNot specifiedNovel bioactivity against Mtb H37Rv; zinc complexes showed enhanced potency. nih.gov
Pyrazolo[1,5-a]pyridines-3-carboxamidesCytochrome bcc complex (QcrB)Compound TB47 was equipotent to Q203. rsc.org

The antifungal potential of imidazopyridine derivatives has also been investigated. Studies on various substituted imidazo[1,2-a]pyridines have demonstrated their activity against a range of fungal pathogens. For instance, certain imidazo[1,2-a]pyridine chalcone (B49325) derivatives have been synthesized and evaluated for their antimicrobial properties, which include antifungal activity. derpharmachemica.comresearchgate.net

In a study focusing on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives, some compounds exhibited good antifungal activity against several human and plant pathogenic fungal strains. nih.gov Specifically, a bis-(imidazole)-pyridine hybrid with a phenyl group showed excellent antifungal activity, superior or equal to the control drug fluconazole (B54011) against certain Candida and Rhodotorula species. nih.gov Another study on imidazo[1,5-a]quinoxaline (B8520501) derivatives, which feature a related core structure, also reported good fungistatic activities, with minimum inhibitory concentration (MIC) values comparable to reference drugs. nih.gov These results indicate that the imidazopyridine scaffold is a viable starting point for the development of novel antifungal agents.

The investigation into the synergistic effects of 8-Bromo-5-chloroimidazo[1,5-a]pyridine derivatives with existing antimicrobial agents is a nascent field of research. While specific studies on this particular scaffold are not yet available, the broader class of imidazole-containing compounds has shown potential for combination therapy. Further research is warranted to explore whether derivatives of 8-Bromo-5-chloroimidazo[1,5-a]pyridine can enhance the efficacy of current antibiotics and antifungals, potentially overcoming resistance mechanisms and reducing effective dosages.

Anticancer Potential and Target Inhibition Studies (In Vitro/Cellular Models)

The imidazo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of novel anticancer agents, with derivatives showing activity against various cancer-related targets.

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Derivatives of the imidazo[1,2-a]pyridine scaffold, which is structurally similar to the imidazo[1,5-a]pyridine core, have been shown to be potent inhibitors of key kinases involved in oncogenesis.

One study focused on the optimization of an imidazo[1,2-a]pyridine series to develop highly selective dual inhibitors of Mer and Axl kinases. colab.ws These kinases are implicated in promoting an immunosuppressive tumor microenvironment, and their inhibition is a strategy to enhance anti-tumor immunity. colab.ws The research led to the identification of a highly selective in vivo probe compound. colab.ws

Similarly, a series of novel imidazo[1,2-a]pyridine derivatives were designed and evaluated as inhibitors of the c-Met receptor tyrosine kinase. nih.gov Dysregulation of the HGF/c-Met pathway is linked to tumor growth, angiogenesis, and metastasis. nih.gov A lead compound from this series demonstrated potent inhibition of c-Met kinase and c-Met-addicted cancer cell proliferation, and it exhibited significant antitumor activity in xenograft models. nih.gov

Kinase Inhibition by Related Imidazo[1,2-a]pyridine Derivatives
Target KinaseCompound SeriesKey FindingsReference
AXL/MerImidazo[1,2-a]pyridinesDevelopment of highly selective dual inhibitors with in vivo efficacy. colab.ws
c-METImidazo[1,2-a]pyridinesIdentification of a potent and selective inhibitor with significant in vivo antitumor activity. nih.gov

A key strategy in cancer immunotherapy is to counteract the mechanisms that tumors use to evade the immune system. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the related tryptophan 2,3-dioxygenase (TDO) are crucial players in creating an immunosuppressive tumor microenvironment by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites. nih.gov

Research has led to the discovery of highly potent, imidazopyridine-containing inhibitors of IDO1. nih.gov These compounds are being explored as a small-molecule immunotherapy approach to restore anti-cancer immunity. nih.gov While the initial focus has been on IDO1, there is growing evidence that TDO may also contribute to immunosuppression in a similar manner, suggesting that dual IDO1/TDO inhibitors could offer a therapeutic advantage in certain tumors. nih.gov A series of imidazoisoindole derivatives have been identified as potent dual inhibitors of both IDO1 and TDO. nih.gov Given the structural similarities, it is plausible that derivatives of 8-Bromo-5-chloroimidazo[1,5-a]pyridine could be developed as effective modulators of these critical immunological pathways.

Mechanistic Insights into Cellular Proliferation Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold, a related isomeric system, have been investigated for their anticancer properties. Studies on this class of compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells. For instance, certain imidazo[1,2-a]pyridine derivatives have been found to upregulate p53 and p21 proteins, which are key regulators of the cell cycle. This upregulation can lead to a halt in cell division, preventing the proliferation of cancerous cells. Furthermore, some derivatives have been observed to trigger the extrinsic apoptosis pathway, as evidenced by the increased activity of caspase-7 and caspase-8, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating malignant cells.

While these findings are for the isomeric imidazo[1,2-a]pyridine scaffold, they provide a plausible framework for the potential mechanisms of action for 8-Bromo-5-chloroimidazo[1,5-a]pyridine derivatives. The specific halogenation pattern of 8-bromo and 5-chloro could potentially enhance these cytotoxic effects through various mechanisms, including improved cell membrane permeability or stronger binding interactions with target proteins. However, without direct experimental evidence, these remain hypothetical mechanisms.

Antiviral Research and Proposed Mechanisms

The broader family of pyridine-containing heterocycles has been a significant area of interest in antiviral research. Various derivatives have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and respiratory syncytial virus (RSV). The proposed mechanisms of antiviral action for these compounds are diverse and include the inhibition of viral replication and protein synthesis.

For some imidazo[4,5-b]pyridine derivatives, another isomer of the core scaffold, selective activity against RSV has been observed. This suggests that the imidazopyridine core can be tailored to target specific viral pathogens. The introduction of halogen atoms, such as bromine, into the pyridine (B92270) ring of these heterocyclic systems has been shown in some cases to be a critical factor for their biological activity. It is hypothesized that these halogen substituents may enhance the compound's ability to interact with viral enzymes or proteins, thereby disrupting the viral life cycle. The specific contribution of the 8-bromo and 5-chloro substitutions on the imidazo[1,5-a]pyridine scaffold to antiviral activity would require dedicated screening and mechanistic studies.

Exploration of Other Biological Activities (e.g., Antidiabetic, CNS Modulation)

The imidazo[1,2-a]pyridine scaffold has been explored for a variety of other biological activities, including potential applications in managing diabetes and modulating the central nervous system (CNS). Some derivatives have been identified as having antidiabetic properties. The pyridine ring is a common feature in many existing medications, and its incorporation into fused heterocyclic systems like imidazopyridines offers a rich scaffold for developing new therapeutic agents.

In the realm of CNS research, pyridine alkaloids have a long history of interacting with various neurological targets. Certain imidazo[1,2-a]pyridine derivatives have been investigated for their ability to bind to CNS receptors, suggesting potential applications for conditions like Alzheimer's disease. The lipophilicity and electronic properties conferred by halogen substituents can significantly impact a molecule's ability to cross the blood-brain barrier and interact with CNS targets. Therefore, the 8-bromo and 5-chloro substitutions could potentially modulate the CNS activity of the imidazo[1,5-a]pyridine core, although specific data is currently unavailable.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs. For imidazopyridine derivatives, SAR studies have provided valuable insights into how different substituents and their positions on the heterocyclic core influence the pharmacological profile.

For instance, in studies of imidazo[1,2-a]pyridine-based ligands for beta-amyloid plaques, bromo and iodo derivatives have demonstrated high binding affinities. This suggests that the size and electronegativity of the halogen at specific positions can enhance interactions with the target protein. Similarly, in the context of antiproliferative activity, the presence of electron-withdrawing groups, such as halogens, has been noted to be beneficial for the activity of some imidazole (B134444) derivatives. The 8-bromo and 5-chloro substituents on the imidazo[1,5-a]pyridine ring would be expected to significantly alter the electronic landscape of the molecule, potentially leading to enhanced interactions with biological targets.

Table 1: Hypothetical Impact of Halogen Substituents on Biological Activity (This table is illustrative and based on general principles of medicinal chemistry, as specific data for 8-Bromo-5-chloroimidazo[1,5-a]pyridine is not available.)

SubstituentPositionPotential Effect on ActivityRationale
8-BromoPyridine RingIncreased LipophilicityMay enhance cell membrane penetration and binding to hydrophobic pockets of target proteins.
5-ChloroPyridine RingElectron-Withdrawing EffectCan modulate the pKa of the pyridine nitrogen and influence hydrogen bonding interactions.
BothDi-halogenationSynergistic EffectsThe combination of two different halogens can fine-tune the electronic and steric properties for optimal target engagement.

The position of substituents on the imidazo[1,5-a]pyridine core is a critical determinant of its pharmacological profile. Even minor changes in the location of a functional group can lead to significant differences in biological activity, selectivity, and metabolic stability.

Advanced Applications of Imidazo 1,5 a Pyridine Scaffolds in Chemical Research

Role as Chemical Building Blocks for Complex Molecular Architectures

The imidazo[1,5-a]pyridine (B1214698) core is a versatile and stable heterocyclic system that serves as a valuable building block in organic synthesis. Its aromatic nature and the presence of multiple nitrogen atoms allow for a variety of chemical modifications. Synthetic chemists can functionalize the pyridine (B92270) and imidazole (B134444) rings through various reactions, such as halogenation, lithiation, and cross-coupling reactions, to construct more complex molecular architectures. The inherent structural rigidity and planarity of the imidazo[1,5-a]pyridine system also make it an attractive scaffold for creating well-defined three-dimensional structures.

Development of Fluorescent Probes and Chemical Sensors

The imidazo[1,5-a]pyridine scaffold is widely recognized for its utility in the development of emissive compounds for various applications, including sensors and chemical biology. biosynth.comuci.edu

Photophysical Properties of Imidazo[1,5-a]pyridine Fluorophores

Derivatives of imidazo[1,5-a]pyridine are known to exhibit remarkable photophysical properties, making them excellent candidates for fluorophores. biosynth.comuci.edu These compounds are characterized by their compact shape and emissive capabilities. biosynth.comuci.edu A key feature of many imidazo[1,5-a]pyridine-based fluorophores is a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. biosynth.com This property is highly desirable for fluorescent probes as it minimizes self-quenching and improves the signal-to-noise ratio. The emission wavelength of these fluorophores can be tuned by modifying the substituents on the heterocyclic ring.

Table 1: General Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives (Note: Data not specific to 8-Bromo-5-chloroimidazo[1,5-a]pyridine)

Compound Type Absorption Max (λabs) Emission Max (λem) Stokes Shift (cm⁻¹) Quantum Yield (Φ)

Applications in Chemical Biology as Membrane Probes

The favorable photophysical properties and compact structure of imidazo[1,5-a]pyridine derivatives make them suitable for use as cell membrane probes. biosynth.comuci.edu Their ability to intercalate into the lipid bilayer of cell membranes allows for the study of membrane dynamics, fluidity, and hydration, which are crucial for monitoring cellular health. biosynth.comuci.edu Certain imidazo[1,5-a]pyridine-based fluorophores exhibit solvatochromic behavior, meaning their fluorescence properties change with the polarity of their environment. This sensitivity can be exploited to probe different regions of the cell membrane. biosynth.comuci.edu

Ligand Design in Coordination Chemistry

The imidazo[1,5-a]pyridine scaffold is a versatile platform for the design of ligands in coordination chemistry. biosynth.comuci.edu The nitrogen atoms in both the pyridine and imidazole rings can act as donor sites for coordination with a wide range of metal ions. By introducing appropriate substituents, imidazo[1,5-a]pyridine derivatives can be tailored to act as bidentate or multidentate ligands, forming stable complexes with metals. The photophysical properties of the imidazo[1,5-a]pyridine ligand can be transferred to the resulting metal complexes, leading to the development of novel luminescent materials.

Potential in Materials Science Beyond Optoelectronics

While the primary applications of imidazo[1,5-a]pyridine derivatives in materials science have been in the field of optoelectronics, such as in organic light-emitting diodes (OLEDs), their stable and versatile structure suggests potential in other areas as well. The ability to form well-ordered structures through intermolecular interactions, such as π-π stacking, could be harnessed for the development of organic thin-layer field-effect transistors (FETs). The tunability of their electronic properties through chemical modification could also lead to their use in other advanced materials, although specific research in these areas for the broader class of compounds is still emerging.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Halogenated Imidazo[1,5-a]pyridines

Current synthetic strategies for the imidazo[1,5-a]pyridine (B1214698) core often involve multi-step procedures, which can be inefficient and generate significant waste. nih.gov Future research should prioritize the development of novel, more sustainable synthetic routes for halogenated imidazo[1,5-a]pyridines like 8-Bromo-5-chloroimidazo[1,5-a]pyridine. This includes the exploration of one-pot reactions, catalysis using earth-abundant metals, and the use of greener solvents. organic-chemistry.org For instance, a copper-promoted double oxidative C-H amination and halogenation has been reported as a direct access to halogenated fused imidazo[1,5-a] N-heteroaromatics, a methodology that could be adapted for the specific synthesis of 8-Bromo-5-chloroimidazo[1,5-a]pyridine. acs.org Furthermore, developing methods for the regioselective halogenation of the imidazo[1,5-a]pyridine scaffold would be highly valuable for accessing a wider range of derivatives.

Further Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of halogenated imidazo[1,5-a]pyridines is crucial for optimizing reaction conditions and predicting outcomes. Future work should employ advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, to probe reaction intermediates and transition states. In parallel, computational methods, including Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways and activation energies. This combined experimental and theoretical approach will facilitate the rational design of more efficient and selective synthetic transformations.

Expansion of the Scope of Functionalization for Diverse Derivatives

The bromine and chlorine substituents on the 8-Bromo-5-chloroimidazo[1,5-a]pyridine ring serve as versatile handles for a wide array of functionalization reactions. Future research should focus on exploring various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, at the bromine and chlorine positions to introduce diverse aryl, alkynyl, and amino moieties. Additionally, C-H functionalization at other positions of the imidazo[1,5-a]pyridine core represents a powerful strategy for generating novel derivatives with unique electronic and steric properties. nih.govacs.org This expansion of chemical space is essential for tuning the compound's properties for specific applications.

Deepening Mechanistic Understanding of Pre-clinical Biological Activities

Imidazo[1,5-a]pyridine derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Given this precedent, it is highly probable that 8-Bromo-5-chloroimidazo[1,5-a]pyridine and its derivatives will also possess interesting biological profiles. Future research should involve comprehensive pre-clinical evaluation of these compounds against a panel of biological targets. For promising candidates, detailed mechanistic studies should be undertaken to identify their molecular targets and signaling pathways. This will involve techniques such as target-based screening, proteomics, and transcriptomics to elucidate the mechanism of action at a molecular level. For example, some imidazo[1,5-a]pyridines have been identified as potent and selective RORc inverse agonists, suggesting a potential therapeutic application in autoimmune diseases. nih.gov

Exploration of Emerging Applications in Chemical Biology and Materials Science

The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold, such as fluorescence, make it an attractive candidate for applications in chemical biology and materials science. rsc.orgmdpi.com Future research could explore the development of 8-Bromo-5-chloroimidazo[1,5-a]pyridine-based fluorescent probes for bioimaging and sensing applications. The halogen substituents can be used to modulate the emission properties and to attach specific targeting moieties. In the realm of materials science, the planar structure and potential for π-π stacking of imidazo[1,5-a]pyridines suggest their utility in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The introduction of heavy atoms like bromine could also lead to interesting phosphorescent properties. A study on halogenated imidazo[1,5-a]pyridines has already highlighted their promising luminescent properties. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Biological Activity

Q & A

Q. What are the optimal synthetic routes for preparing 8-Bromo-5-chloroimidazo[1,5-a]pyridine with high purity?

  • Methodological Answer : A two-step approach is commonly employed: (i) Cyclocondensation : React 2-(aminomethyl)pyridine derivatives with nitroethane in polyphosphoric acid (PPA) at 110°C to form the imidazo[1,5-a]pyridine core . (ii) Halogenation : Introduce bromine and chlorine via electrophilic substitution. Bromination can be achieved using molecular bromine (Br₂) in chloroform at 0°C, followed by chlorination with N-chlorosuccinimide (NCS) in DMF . Purification : Recrystallization from chloroform-methanol (1:1 v/v) yields high-purity crystals suitable for X-ray diffraction .

Q. How can structural characterization of 8-Bromo-5-chloroimidazo[1,5-a]pyridine be effectively performed?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine at C8, chlorine at C5). For example, the deshielded C8 proton appears as a singlet due to bromine's electron-withdrawing effect .
  • X-ray Diffraction : Single-crystal analysis confirms intermolecular interactions (e.g., π-π stacking, C–H⋯N bonds) critical for crystal packing .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks for Br/Cl isotopes) .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of 8-Bromo-5-chloroimidazo[1,5-a]pyridine?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
  • Electron Density Maps : Reveal charge distribution at halogenated positions, explaining reactivity in cross-coupling reactions .
  • Frontier Molecular Orbitals (FMOs) : Predict absorption spectra by analyzing HOMO-LUMO gaps, correlating with experimental UV-Vis data (e.g., λmax ≈ 350 nm for imidazo[1,5-a]pyridines) .
  • Thermochemical Accuracy : Benchmarks atomization energies with <3 kcal/mol deviation from experimental data .

Q. What strategies address contradictory data in literature regarding the reactivity of halogenated imidazo[1,5-a]pyridines?

  • Methodological Answer :
  • Controlled Bromination Studies : Varying Br₂ equivalents and temperature alters regioselectivity. For example, 1 equiv Br₂ at 0°C yields mono-brominated products, while 2 equiv at RT produces di-brominated derivatives .
  • Kinetic vs. Thermodynamic Control : Competitive pathways (e.g., C3 vs. C8 bromination) are resolved via time-dependent HPLC monitoring .
  • Substituent Effects : Electron-donating groups (e.g., –OCH₃) direct bromine to para positions, whereas electron-withdrawing groups (e.g., –Cl) favor ortho substitution .

Q. How does the substitution pattern influence the photophysical properties of imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :
  • Stokes’ Shift : Halogens increase rigidity, reducing non-radiative decay. For 8-Bromo-5-chloro derivatives, Stokes’ shifts >100 nm are observed due to intramolecular charge transfer (ICT) .
  • Quantum Yield (ΦF) : Bromine at C8 enhances ΦF (e.g., ΦF = 0.45 vs. 0.25 for non-halogenated analogs) by suppressing triplet-state quenching .

Biological Activity & Mechanism

Q. What methodologies are used to evaluate the antibacterial activity of 8-Bromo-5-chloroimidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Derivatives with –NH₂ groups at C2 show MIC values ≤8 µg/mL .
  • Molecular Docking : Predict binding to bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina. Halogens enhance hydrophobic interactions with active-site residues .

Data Contradiction & Resolution

Q. Why do some studies report conflicting bromination sites in imidazo[1,5-a]pyridines?

  • Methodological Answer : Discrepancies arise from:
  • Reaction Conditions : Polar solvents (e.g., DMF) favor C5 bromination, while non-polar solvents (e.g., CHCl₃) direct Br to C8 .
  • Catalyst Effects : Cu(I) catalysts promote C3 bromination via radical mechanisms, whereas uncatalyzed reactions favor electrophilic C8 substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.